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Compound of Interest

Compound Name:
2-Chloro-6-hydroxy-3-nitrobenzoic

acid

CAS No.: 2059945-51-4

Cat. No.: B1459920

Get Quote

Technical Guide: 2-Chloro-6-hydroxy-3-
nitrobenzoic Acid vs. Isomers
Executive Summary
2-Chloro-6-hydroxy-3-nitrobenzoic acid (CAS: 2059945-51-4) is a highly functionalized

aromatic scaffold. Its unique substitution pattern—combining a salicylic acid core with a

chlorine atom at the 2-position and a nitro group at the 3-position—imparts specific electronic

properties utilized in nucleophilic aromatic substitution (

) and heterocyclic ring closures.

The primary challenge in working with this compound is distinguishing it from its

thermodynamically competitive regioisomer, 2-Chloro-6-hydroxy-5-nitrobenzoic acid. This guide

provides the mechanistic rationale for their formation, definitive analytical methods for

differentiation, and protocols for selective isolation.
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Structural Analysis & Isomerism
The core challenge lies in the directing effects during the nitration of the precursor, 6-

chlorosalicylic acid (2-chloro-6-hydroxybenzoic acid).

The Regioisomers
Feature Target: 3-Nitro Isomer Impurity: 5-Nitro Isomer

IUPAC Name
2-Chloro-6-hydroxy-3-

nitrobenzoic acid

2-Chloro-6-hydroxy-5-

nitrobenzoic acid

Structure 1-COOH, 2-Cl, 3-NO₂, 6-OH 1-COOH, 2-Cl, 5-NO₂, 6-OH

Substituent Relationship is para to OH; ortho to Cl is ortho to OH; para to Cl

Intramolecular H-Bonding
OH

COOH (Salicylate type)

OH

(Nitrophenol type) AND OH

COOH

Electronic State withdraws from C3; OH

donates to C3/C5

withdraws from C5; OH

donates to C3/C5

Mechanistic Origin (Directing Effects)
In the nitration of 2-chloro-6-hydroxybenzoic acid:

6-OH (Hydroxyl): Strong activator. Directs ortho (position 5) and para (position 3).

2-Cl (Chlorine): Weak deactivator. Directs ortho (position 3) and para (position 5).

1-COOH (Carboxyl): Moderate deactivator. Directs meta (positions 3 and 5).

Conflict: Both positions 3 and 5 are electronically activated by the OH group and directed to by

the Cl and COOH groups.

Position 5 Favorability: Sterically less hindered (adjacent to H and OH). Formation of an

intramolecular hydrogen bond between 6-OH and 5-
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stabilizes this isomer (Quantum Mechanical resonance stabilization).

Position 3 Favorability: "Para" attack relative to the strongest activator (OH) is typically

favored electronically, but Position 3 is sterically crowded by the adjacent 2-Cl atom

(buttressing effect).

Conclusion: The 5-nitro isomer is often the thermodynamic product due to H-bonding

stabilization, while the 3-nitro isomer (target) requires careful kinetic control or separation.

Analytical Differentiation
Reliable identification is impossible via low-resolution MS alone (identical mass). NMR and IR

are required.

Proton NMR ( H NMR)
The aromatic region contains two protons. Their coupling constants and chemical shifts are

diagnostic.

Target (3-Nitro):

Protons are at positions 4 and 5.

H5: Ortho to OH (shielded), Meta to

.

H4: Ortho to

(deshielded), Meta to Cl.

Coupling:

Hz (Ortho coupling).

NOE Signal: Strong NOE between OH and H5.

Impurity (5-Nitro):

Protons are at positions 3 and 4.
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H3: Para to OH, Ortho to Cl.

H4: Ortho to

, Meta to OH.

Coupling:

Hz (Ortho coupling).

NOE Signal:No NOE between OH and aromatic protons (closest proton is occupied by

).

Infrared Spectroscopy (IR)
5-Nitro: Exhibits a shifted hydroxyl stretch due to strong OH...

hydrogen bonding (broad, lower wavenumber

cm⁻¹).

3-Nitro: Hydroxyl stretch is sharper or associated only with COOH (Salicylate motif), typically

cm⁻¹.

Experimental Protocols
Synthesis Strategy: Nitration of 2-Chloro-6-
hydroxybenzoic Acid
To maximize the 3-nitro isomer, use mixed acid nitration at controlled low temperatures to favor

kinetic products, though separation is almost always required.

Reagents:

Starting Material: 2-Chloro-6-hydroxybenzoic acid (1.0 eq)

Nitric Acid (fuming, 1.1 eq)
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Sulfuric Acid (solvent/catalyst)

Dichloromethane (DCM) for extraction

Step-by-Step Protocol:

Dissolution: Dissolve 10.0 g of 2-chloro-6-hydroxybenzoic acid in 50 mL of conc.

at 0°C. Ensure complete solvation to avoid hotspots.

Nitration: Add fuming

(1.1 eq) dropwise over 30 minutes, maintaining internal temperature

. Note: Higher temperatures favor the thermodynamic 5-nitro isomer.

Quench: Pour the reaction mixture onto 200 g of crushed ice/water with vigorous stirring. The

product mixture precipitates as a yellow solid.

Filtration: Filter the crude solid and wash with cold water (

mL) to remove residual acid.

Purification (The Critical Step):

The crude contains both 3-nitro and 5-nitro isomers.

Recrystallization: Dissolve crude in minimum hot Ethanol/Water (1:1).

The 5-nitro isomer is typically less soluble due to intermolecular stacking or more soluble

in non-polar solvents if intramolecular H-bonding dominates.

Alternative:Flash Column Chromatography.

Stationary Phase: Silica Gel.

Mobile Phase: 2% Methanol in DCM containing 0.1% Acetic Acid.

The 5-nitro isomer (lower polarity due to internal H-bond) elutes first.
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The 3-nitro isomer (more polar, free OH) elutes second.

Visualization of Logic

Precursor:
2-Chloro-6-hydroxybenzoic acid

Nitration
(HNO3 / H2SO4, 0°C)

 Electrophilic Subst.

Mixture of Isomers

Target: 3-Nitro Isomer
(Kinetic Product)

Polar (Elutes 2nd)

 Para to OH
(Steric Clash with Cl)

Impurity: 5-Nitro Isomer
(Thermodynamic Product)

Non-Polar (Elutes 1st)
Internal H-Bond (OH...NO2)

 Ortho to OH
(H-bond Stabilized)

Differentiation via NMR

 NOE: OH-H5 interaction
High Polarity

 NOE: None
Low Polarity

Click to download full resolution via product page

Caption: Synthetic pathway and physicochemical differentiation logic between the 3-nitro target

and 5-nitro impurity.

Applications in Drug Discovery
The 2-chloro-6-hydroxy-3-nitrobenzoic acid scaffold is a versatile building block:

Benzoxazole Synthesis: Reduction of the nitro group to an amine (
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), followed by cyclization with the adjacent phenol (OH) and carboxylic acid, yields
substituted benzoxazoles, common in antiviral drugs.

Fragment-Based Drug Design (FBDD): The scaffold mimics salicylic acid (anti-inflammatory)

but with added lipophilicity (Cl) and electron-withdrawing capacity (

), altering the

and binding kinetics in kinase pockets.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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Contact our Ph.D. Support Team for a compatibility check
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